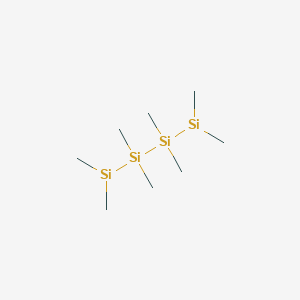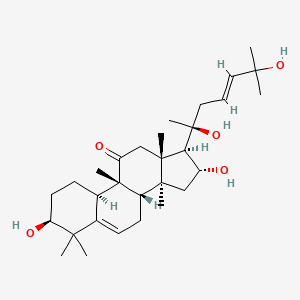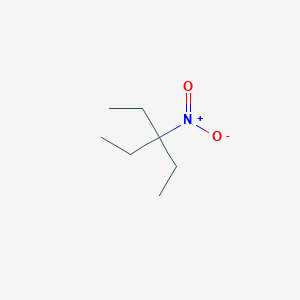
3-Ethyl-3-nitropentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-3-nitropentane is an organic compound belonging to the class of nitroalkanes. Nitroalkanes are characterized by the presence of one or more nitro groups (-NO2) attached to an alkane chain. These compounds are known for their unique chemical properties and reactivity, making them valuable in various chemical processes and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Ethyl-3-nitropentane can be synthesized through several methods. One common approach involves the nitration of alkanes. This process typically requires high temperatures and the presence of nitric acid. The reaction can be represented as follows:
RH+HONO2→RNO2+H2O
In this case, the alkane (3-ethylpentane) reacts with nitric acid to form this compound and water .
Industrial Production Methods: Industrial production of nitroalkanes, including this compound, often involves the vapor-phase nitration of alkanes. This method ensures higher yields and purity of the final product. The reaction is typically carried out at elevated temperatures in the presence of a catalyst to facilitate the nitration process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-3-nitropentane undergoes various chemical reactions, including:
Oxidation: Nitroalkanes can be oxidized to form nitro compounds with higher oxidation states.
Reduction: Reduction of nitroalkanes can yield amines or other reduced products.
Substitution: Nitroalkanes can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium nitrite (NaNO2) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state nitro compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Compounds with different functional groups replacing the nitro group.
Applications De Recherche Scientifique
3-Ethyl-3-nitropentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Mécanisme D'action
The mechanism of action of 3-ethyl-3-nitropentane involves its interaction with molecular targets and pathways. The nitro group (-NO2) is highly reactive and can participate in various chemical reactions. In biological systems, nitroalkanes can interact with enzymes and other biomolecules, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- Nitromethane
- Nitroethane
- 1-Nitropropane
- 2-Nitropropane
Comparison: 3-Ethyl-3-nitropentane is unique due to its specific structure, which includes an ethyl group and a nitro group attached to a pentane chain. This structure imparts distinct chemical properties and reactivity compared to other nitroalkanes. For example, the presence of the ethyl group can influence the compound’s solubility, boiling point, and reactivity in chemical reactions .
Propriétés
Numéro CAS |
597-08-0 |
|---|---|
Formule moléculaire |
C7H15NO2 |
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
3-ethyl-3-nitropentane |
InChI |
InChI=1S/C7H15NO2/c1-4-7(5-2,6-3)8(9)10/h4-6H2,1-3H3 |
Clé InChI |
ZNAOOFBWNQOGAR-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1h-Cyclopenta[b]quinoxaline](/img/structure/B14756985.png)
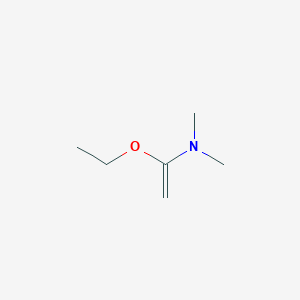
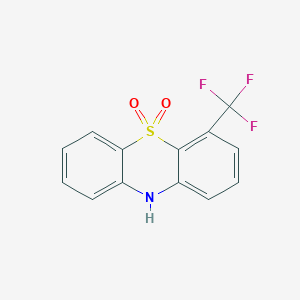
![1-[(R)-2-Hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B14757015.png)

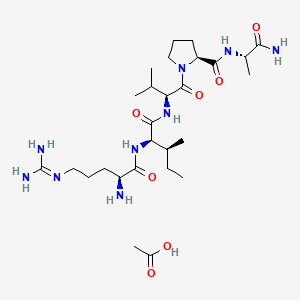

![3-(7-Amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-[2-[2-(3,4-difluorophenyl)cyclopropyl]oxyethoxy]cyclopentane-1,2-diol](/img/structure/B14757041.png)
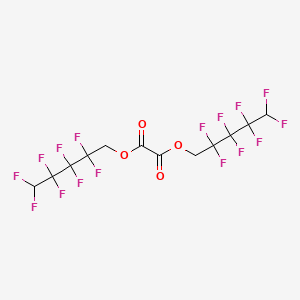
![Naphtho[2,3-c]furan](/img/structure/B14757053.png)
